molecular formula C17H18IN B2473518 1-Benzhydryl-3-(iodomethyl)azetidine CAS No. 1956319-67-7

1-Benzhydryl-3-(iodomethyl)azetidine

Cat. No.: B2473518
CAS No.: 1956319-67-7
M. Wt: 363.242
InChI Key: CMRGSYGLIJSXFC-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(iodomethyl)azetidine is a chemical compound with the molecular formula C17H18IN and a molecular weight of 363.24 g/mol This compound features an azetidine ring substituted with a benzhydryl group and an iodomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzhydryl-3-(iodomethyl)azetidine can be synthesized through a multi-step process involving the formation of the azetidine ring followed by the introduction of the benzhydryl and iodomethyl groups. One common method involves the reaction of benzhydryl chloride with azetidine in the presence of a base to form 1-benzhydrylazetidine. This intermediate is then reacted with iodomethane under suitable conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-3-(iodomethyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzhydryl-3-(iodomethyl)azetidine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzhydryl-3-(iodomethyl)azetidine involves its interaction with specific molecular targets and pathways. The iodomethyl group can act as an electrophile, participating in reactions with nucleophiles in biological systems. The benzhydryl group may contribute to the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Uniqueness: 1-Benzhydryl-3-(iodomethyl)azetidine is unique due to the presence of both the benzhydryl and iodomethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research applications and synthetic processes.

Properties

IUPAC Name

1-benzhydryl-3-(iodomethyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18IN/c18-11-14-12-19(13-14)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,17H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRGSYGLIJSXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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